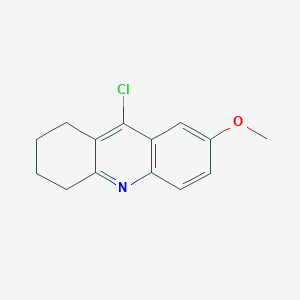

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine is a chemical compound with the CAS Number: 53618-65-8 . It has a molecular weight of 247.72 . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound involves a reaction with phosphorus oxychloride (POCl3) at 0°C, followed by reflux . The starting materials include 2-Amino-5-methoxy-benzoic acid and cyclohexanone .Molecular Structure Analysis

The molecular structure of this compound consists of three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 247.72 , and it is a powder in physical form . The compound is stored at a temperature of 4°C .科学的研究の応用

Antiparasitic Properties

Research has shown that 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine derivatives possess significant antiparasitic properties. A study by Di Giorgio et al. (2003) found that these compounds, particularly when substituted at positions 7 and 9, exhibit strong in vitro antiparasitic effects against Leishmania infantum. The study suggested that DNA metabolism might be the primary target of these derivatives in Leishmania promastigotes, although other biochemical pathways such as protein and lipid metabolism are also affected. This suggests the potential for these compounds to be multitarget drugs (Di Giorgio et al., 2003).

RNA Hydrolysis

This compound derivatives have been utilized in the site-selective activation of RNA, leading to efficient RNA hydrolysis. Kuzuya et al. (2002) demonstrated that conjugating 9-amino-2-methoxy-6-nitroacridine with oligonucleotide enables site-selective RNA hydrolysis. This mechanism was further enhanced by the use of Lu(III) ion, providing a significant boost to RNA hydrolysis efficiency (Kuzuya et al., 2002).

Cholinesterase Inhibition

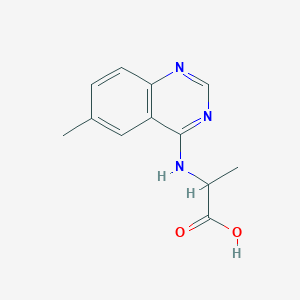

The potential use of this compound derivatives in treating neurodegenerative diseases like Alzheimer's has been explored. Korábečný et al. (2010) synthesized a cholinesterase inhibitor based on these derivatives, designed to interact with specific regions of human acetylcholinesterase and butyrylcholinesterase. While the compound exhibited weak inhibitory ability, it suggests a pathway for further exploration in Alzheimer's disease treatment (Korábečný et al., 2010).

Antitubercular Activities

There is evidence of the antitubercular activities of tetrahydroacridines, including 9-chloro-7-methoxy derivatives. Tripathi et al. (2006) synthesized a series of these derivatives, finding that most exhibited potent antitubercular activities against Mycobacterium tuberculosis strains, comparable to standard drugs (Tripathi et al., 2006).

Antidiabetic Potentials

The use of this compound derivatives in diabetes management has also been investigated. Abdel Megeed et al. (2017) synthesized new derivatives and tested their antidiabetic potentials in vivo using Wistar rats. The study showed significant improvements in glucose levels and liver function enzymes, suggesting their potential as antidiabetic agents (Abdel Megeed et al., 2017).

作用機序

Target of Action

The primary targets of 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine Acridine derivatives, a group to which this compound belongs, have been researched for their potential therapeutic effects on a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections .

Mode of Action

The mode of action of This compound It is known that acridine derivatives generally exert their effects through dna intercalation, which impacts biological processes involving dna and related enzymes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Acridine derivatives are known to interact with dna and related enzymes, which could potentially affect various biochemical pathways .

Result of Action

The molecular and cellular effects of This compound It is known that acridine derivatives can have beneficial biological or photochemical effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that acridine derivatives can cross the blood-brain barrier and have stronger inhibitory effects on acetylcholinesterase than their analogues .

将来の方向性

Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . It is also critical to investigate how acridine derivatives function in cancer treatment .

生化学分析

Biochemical Properties

It is known that acridine derivatives, to which this compound belongs, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Cellular Effects

Acridine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that acridine derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Acridine derivatives are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZZVYSFUSLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)

![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)

![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)